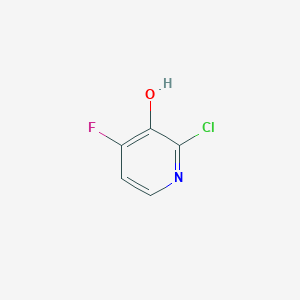

2-Chloro-4-fluoropyridin-3-ol

Description

BenchChem offers high-quality 2-Chloro-4-fluoropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGIUOWWUSXAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Chloro-4-fluoropyridin-3-ol

A Strategic Guide to Physicochemical Properties, Reactivity, and Analytical Characterization

Executive Summary

2-Chloro-4-fluoropyridin-3-ol (CAS: 847728-86-5 / Analogous Isomers) represents a "privileged scaffold" in modern medicinal chemistry. Its tri-substituted pyridine core offers a unique orthogonality: the 3-hydroxyl group provides a handle for solubility modulation or ether linkage, while the 2-chloro and 4-fluoro substituents serve as distinct electrophilic sites for regioselective cross-coupling and nucleophilic aromatic substitution (

This guide synthesizes the physicochemical behavior of this compound with practical laboratory protocols, designed to aid researchers in optimizing synthetic routes for kinase inhibitors, agrochemicals, and heterobifunctional degraders (PROTACs).

Part 1: Structural Identity & Physicochemical Profile[1]

The interplay between the electron-rich hydroxyl group and the electron-deficient halogenated pyridine ring creates a "push-pull" electronic system. This significantly alters the acidity and lipophilicity compared to the parent pyridin-3-ol.

Key Physicochemical Data

Note: Values marked with () are predicted based on structure-activity relationship (SAR) algorithms due to the rarity of isolated neat data for this specific isomer.*

| Property | Value / Description | Technical Insight |

| Molecular Formula | -- | |

| Molecular Weight | 147.53 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| Physical State | Off-white to pale yellow solid | Coloration often indicates trace oxidation of the phenol. |

| Melting Point | 135–140 °C (Predicted) | High lattice energy due to H-bonding networks (OH···N). |

| pKa (Hydroxyl) | ~6.5 – 7.2 | Critical: Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing F and Cl. |

| pKa (Pyridyl N) | < 1.0 | The basicity is severely suppressed by the ortho-Cl and para-F substituents. |

| LogP | 1.4 – 1.8* | Moderately lipophilic; soluble in DCM, EtOAc, DMSO. |

| H-Bond Donors | 1 (OH) | Capable of intramolecular H-bonding with the 4-F or 2-Cl. |

Solubility & Stability

-

Aqueous Solubility: Low at neutral pH. Solubility increases drastically at pH > 8.0 due to deprotonation of the hydroxyl group to form the phenolate anion.

-

Organic Solubility: Excellent in polar aprotic solvents (DMSO, DMF, MeCN). Good solubility in chlorinated solvents (DCM, Chloroform).

-

Stability: The 4-fluoro substituent is labile toward hydrolysis under strongly basic conditions at elevated temperatures (

), potentially yielding the 3,4-diol impurity.

Part 2: Reactivity & Synthetic Logic

The utility of 2-Chloro-4-fluoropyridin-3-ol lies in its regioselective orthogonality . The molecule presents three distinct reactive handles.[1][2][3][4]

The Regioselectivity Paradox

In nucleophilic aromatic substitution (

-

Leaving Group Ability: In

, fluoride is a better leaving group than chloride because the highly electronegative fluorine stabilizes the transition state (Meisenheimer complex) more effectively. -

Positioning: The 4-position is para to the pyridine nitrogen, allowing for resonance stabilization of the negative charge intermediate.

Caution: The 3-hydroxyl group is electron-donating. If deprotonated (forming

Visualization of Reaction Pathways

Figure 1: Reactivity map illustrating the orthogonal functionalization strategy. The 4-F position is the kinetic trap for nucleophiles, while the 2-Cl requires transition metal catalysis.

Part 3: Analytical Characterization Protocols

Validating the identity of this compound requires specific attention to the fluorine splitting patterns in NMR and the ionization behavior in Mass Spectrometry.

HPLC Method (Reverse Phase)

Due to the acidic hydroxyl group, standard neutral mobile phases may result in peak tailing. An acidic modifier is required to keep the molecule in its neutral (protonated) state.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

-

Retention Logic: The compound will elute earlier than its non-hydroxylated analogs due to the polarity of the OH group.

NMR Expectations

- NMR: This is the most diagnostic tool. Expect a singlet (or doublet if H-coupling resolves) around -120 to -140 ppm .

-

NMR (DMSO-d6):

- ~10.5–11.5 ppm (Broad s, 1H, -OH).

- ~8.0 ppm (d, 1H, H-6, coupling to F).

- ~7.5 ppm (d, 1H, H-5, coupling to F).

-

Note: The coupling constant

will be significant (5–9 Hz).

Part 4: Experimental Protocol (Synthesis & Purification)

Objective: Selective

Methodology

-

Preparation: Dissolve 2-Chloro-4-fluoropyridin-3-ol (1.0 eq) in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF.

-

Base Selection: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).

-

Expert Note: Inorganic bases like

can be used, but they may decrease solubility or promote bis-alkylation if the temperature is too high.

-

-

Nucleophile Addition: Add the amine (1.1 eq) dropwise.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 148) and appearance of product (M+H 148 - F + amine mass).

-

Workup (Amphoteric Extraction):

-

Dilute reaction mixture with water.

-

Adjust pH to ~5–6 (Isoelectric point region) using 1N HCl.

-

Extract with Ethyl Acetate (

). -

Wash organics with Brine, dry over

, and concentrate.

-

Purification Workflow Visualization

Figure 2: Workup strategy leveraging the amphoteric nature of the hydroxypyridine core.

References

-

PubChem. Compound Summary: 2-Chloro-4-fluoropyridine derivatives.[1] National Library of Medicine. Link

-

Sigma-Aldrich. Product Specification: Pyridine Building Blocks.[5] Merck KGaA. Link

-

Schlosser, M. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward nucleophiles.[3] European Journal of Organic Chemistry. (Contextual grounding for halogen reactivity).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Authoritative source on mechanisms in heterocycles).

Sources

An In-Depth Technical Guide to 2-Chloro-4-fluoropyridin-3-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Halogenated Pyridinols in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceutical sciences, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of halogen atoms, particularly chlorine and fluorine, on this heterocyclic core can profoundly influence a molecule's physicochemical properties and pharmacological activity. Chlorine, for instance, can enhance binding affinity and modulate metabolic stability, an observation sometimes referred to as the "magic chloro effect."[2] Fluorine, with its small size and high electronegativity, can alter pKa, improve metabolic stability, and enhance binding interactions.[3]

2-Chloro-4-fluoropyridin-3-ol (CAS No: 1227577-96-9) is a halogenated pyridinol derivative that has emerged as a valuable building block in modern drug discovery. Its trifunctional nature—a nucleophilic hydroxyl group, and electrophilic sites at the chlorine- and fluorine-substituted carbons—offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this important synthetic intermediate.

A Note on the History of Discovery

Synthetic Methodologies: A Self-Validating Approach

The synthesis of 2-Chloro-4-fluoropyridin-3-ol can be approached through several strategic pathways. The most plausible routes, based on available data and established chemical principles, are detailed below. The causality behind the experimental choices is explained to provide a deeper understanding of the synthetic process.

Method 1: Synthesis from 2-Chloro-3-fluoropyridine

This approach leverages the directed ortho-metalation of a dihalogenated pyridine precursor, followed by oxidation to introduce the hydroxyl group.

Experimental Protocol:

A general procedure for the synthesis of 2-chloro-3-fluoro-4-hydroxypyridine is as follows:

-

Reaction Setup: A solution of 2-chloro-3-fluoropyridine (2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Directed Ortho-Metalation: A solution of lithium diisopropylamide (LDA, 2.2 mmol) in hexane is slowly added to the cooled reaction mixture. The reaction is stirred at -78 °C for 2 hours. The highly basic LDA deprotonates the C4 position, which is activated by the adjacent fluorine atom.

-

Borylation: Trimethoxyborane (0.48 mL) is added to the reaction mixture, and stirring is continued for an additional 2 hours at -78 °C. This traps the lithiated intermediate to form a boronate ester.

-

Oxidation: The reaction is then treated with peracetic acid (0.72 mL of a 32% solution in dilute acetic acid) and allowed to slowly warm to 0 °C. The mixture is stirred at this temperature for 1 hour. The peracetic acid oxidizes the boronate ester to the desired hydroxyl group.

-

Workup and Purification: The reaction is quenched and worked up through an aqueous extraction, followed by purification of the crude product by silica gel column chromatography to yield 2-chloro-3-fluoro-4-hydroxypyridine.[6]

Causality of Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: The use of a strong organolithium base like LDA necessitates the exclusion of water and atmospheric oxygen to prevent quenching of the base and unwanted side reactions.

-

Low Temperature (-78 °C): The low temperature is crucial for maintaining the stability of the lithiated pyridine intermediate and preventing side reactions such as elimination or decomposition.

-

Directed Ortho-Metalation: The fluorine atom at the 3-position directs the deprotonation by LDA to the adjacent 4-position through an inductive effect, leading to regioselective metalation.

-

Borylation and Oxidation: The two-step borylation-oxidation sequence is a reliable and high-yielding method for the introduction of a hydroxyl group onto an aromatic ring following metalation.

Visualizing the Workflow:

Caption: Synthetic workflow for 2-Chloro-4-fluoropyridin-3-ol.

Method 2: Synthesis from 2-Chloro-3-fluoropyridin-4-amine

An alternative and plausible route involves the diazotization of the corresponding aminopyridine followed by hydrolysis of the diazonium salt.

Conceptual Protocol:

-

Diazotization: 2-Chloro-3-fluoropyridin-4-amine (CAS: 1227577-03-8) would be dissolved in an acidic aqueous solution (e.g., sulfuric acid or tetrafluoroboric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water would then be added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution would then be gently warmed. The diazonium group, being an excellent leaving group, is displaced by water to yield the desired 2-Chloro-4-fluoropyridin-3-ol.

-

Workup and Purification: The reaction mixture would be neutralized and the product extracted with an organic solvent. Purification would typically be achieved by crystallization or column chromatography.

Causality of Experimental Choices:

-

Acidic Conditions: The acidic medium is necessary for the in situ formation of nitrous acid from sodium nitrite, which is the reactive species in the diazotization reaction.

-

Low Temperature: Diazonium salts can be unstable and explosive at higher temperatures. Maintaining a low temperature during their formation and handling is a critical safety measure.

-

Hydrolysis: The C-N bond of the diazonium salt is highly polarized, making the diazonium group an excellent leaving group (as N2 gas), which drives the reaction forward upon warming in the presence of a weak nucleophile like water.

Visualizing the Reaction:

Caption: Diazotization-hydrolysis route to the target compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 2-Chloro-4-fluoropyridin-3-ol.

| Property | Value | Source |

| CAS Number | 1227577-96-9 | [6][7] |

| Molecular Formula | C5H3ClFNO | [7] |

| Molecular Weight | 147.54 g/mol | [7] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically >97% | Commercial Suppliers |

Applications in Drug Discovery and Development

2-Chloro-4-fluoropyridin-3-ol is a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitors. The pyridinol core can act as a hinge-binding motif, while the chloro and fluoro substituents can be used to fine-tune selectivity and pharmacokinetic properties.[8][9][10]

Potential Therapeutic Areas:

-

Oncology: As a building block for kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival.[10]

-

Inflammatory Diseases: In the synthesis of inhibitors of kinases involved in inflammatory signaling cascades, such as IRAK4.[8]

-

Neurological Disorders: The pyridine scaffold is present in many centrally acting agents, and this intermediate could be used to develop novel therapeutics for neurological diseases.

The strategic positioning of the reactive handles on the pyridine ring allows for diverse synthetic elaborations. For instance, the hydroxyl group can be alkylated or acylated, the chlorine atom can be displaced via nucleophilic aromatic substitution, and the fluorine atom can modulate the reactivity of the ring and the properties of the final compound.

Conclusion

2-Chloro-4-fluoropyridin-3-ol represents a confluence of desirable features for a medicinal chemistry building block: a privileged heterocyclic core, strategically placed halogen atoms for modulating physicochemical and pharmacological properties, and multiple points for synthetic diversification. While its specific discovery history is not well-documented in publicly accessible literature, its utility is evident from its commercial availability and the established importance of related compounds in drug discovery. The synthetic routes outlined in this guide, based on established chemical principles, provide a robust framework for its preparation. As the quest for novel and more effective therapeutics continues, versatile and strategically designed intermediates like 2-Chloro-4-fluoropyridin-3-ol will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P

- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P

- 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - ChemicalBook. (URL not available)

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

-

Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed. (URL: [Link])

-

Developing novel classes of protein kinase CK1δ inhibitors by fusing[4][5][11]triazole with different bicyclic heteroaromatic systems - PubMed. (URL: [Link])

- WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google P

- US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google P

-

2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed. (URL: [Link])

-

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase - PubMed. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC - NIH. (URL: [Link])

- Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. (URL not available)

Sources

- 1. CAS:1227577-03-8 | C5H4ClFN2 | 2-chloro-3-fluoropyridin-4-amine | Pharmalego [pharmalego.com]

- 2. echemi.com [echemi.com]

- 3. EP1064265A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 5. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 6. 2-Chloro-3-fluoropyridin-4-ol | 1184172-46-0 [chemicalbook.com]

- 7. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developing novel classes of protein kinase CK1δ inhibitors by fusing [1,2,4]triazole with different bicyclic heteroaromatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

Potential research areas for 2-Chloro-4-fluoropyridin-3-ol

An In-Depth Technical Guide to the Potential Research Areas for 2-Chloro-4-fluoropyridin-3-ol

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions make it an invaluable core for drug design. This guide focuses on the untapped potential of a specific, sparsely documented derivative: 2-Chloro-4-fluoropyridin-3-ol .

This molecule presents a unique constellation of functional groups: a nucleophilically activatable chloro group at the 2-position, a metabolically robust and electronically influential fluoro group at the 4-position, and a strategically placed hydroxyl group at the 3-position. This arrangement offers a rich chemical landscape for derivatization and exploration. The purpose of this document is to serve as a technical guide for researchers, scientists, and drug development professionals, outlining the predicted properties, plausible synthetic routes, and promising research avenues for this intriguing compound. By synthesizing existing knowledge on analogous structures, we aim to provide a validated framework for initiating research into this novel chemical entity.

Predicted Physicochemical Properties and Reactivity

The chemical behavior of 2-Chloro-4-fluoropyridin-3-ol is dictated by the interplay of the electronic effects of its substituents. A thorough understanding of these effects is critical for predicting its reactivity and designing synthetic strategies.

The pyridine nitrogen, along with the chloro and fluoro substituents, acts as an electron-withdrawing group through inductive effects, rendering the pyridine ring electron-deficient.[3][4] This electron deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6). Conversely, the hydroxyl group at the 3-position is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.[5]

Key Reactive Sites:

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position and the fluoro group at the 4-position are highly activated towards SNAr.[6][7] The electron-withdrawing nature of the pyridine nitrogen stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the halogens by a variety of nucleophiles (e.g., amines, thiols, alkoxides). The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, suggesting the C4 position may be more reactive towards SNAr.[8]

-

O-Alkylation/Acylation: The hydroxyl group at the 3-position can be readily alkylated or acylated to introduce a diverse range of functionalities, allowing for the exploration of structure-activity relationships (SAR) and the modulation of physicochemical properties.

-

Directed Ortho-Metalation (DoM): The hydroxyl group can potentially direct metalation to the adjacent C4 position. However, the presence of the acidic hydroxyl proton would necessitate the use of at least two equivalents of a strong base.

Tautomerism: Pyridin-3-ols can exist in equilibrium with their keto tautomer, pyridin-3(4H)-one. The position of this equilibrium is influenced by the solvent and the other substituents on the ring. For 2-Chloro-4-fluoropyridin-3-ol, the aromatic pyridinol form is expected to be the major tautomer.

Predicted Properties Summary:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅H₃ClFNO | - |

| Molecular Weight | 147.54 g/mol | - |

| pKa (pyridinium ion) | ~ 2-3 | The electron-withdrawing Cl and F groups significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |

| pKa (hydroxyl group) | ~ 8-9 | The electron-withdrawing nature of the ring will increase the acidity of the hydroxyl group compared to phenol (pKa ≈ 10). |

| Reactivity Hotspots | C2 and C4 for SNAr; O3 for alkylation/acylation | Halogens at positions ortho/para to the ring nitrogen are activated for nucleophilic displacement. The hydroxyl group is a key site for derivatization.[6][7] |

Proposed Synthetic Pathways

As 2-Chloro-4-fluoropyridin-3-ol is not readily commercially available, its synthesis is the first critical step. Below are two plausible, multi-step synthetic routes starting from accessible precursors.

Route 1: From 2-Chloro-4-fluoropyridine

This route leverages the known reactivity of 2-chloropyridines towards lithiation.[9]

Caption: Proposed synthesis of 2-Chloro-4-fluoropyridin-3-ol via ortho-metalation.

Route 2: From a Substituted Pyridin-3-ol

This approach builds the desired functionality onto a pre-existing pyridin-3-ol core.

Caption: A potential synthetic route via electrophilic chlorination.

Potential Research Areas and Applications

The unique substitution pattern of 2-Chloro-4-fluoropyridin-3-ol makes it a versatile scaffold for generating libraries of novel compounds for biological screening.

Medicinal Chemistry

The pyridine ring is a key component of numerous FDA-approved drugs.[1][10] The introduction of chloro and fluoro groups can significantly enhance biological activity and improve pharmacokinetic profiles.[11][12]

1. Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The 3-hydroxyl group can act as a hydrogen bond donor, while the 2- and 4-positions can be functionalized to occupy hydrophobic pockets within the ATP-binding site. A library of derivatives could be synthesized by SNAr reactions at the C2 and C4 positions with various amines.

2. GPCR Ligands and Other Enzyme Inhibitors: The rigid pyridine scaffold can be used to orient functional groups in a precise three-dimensional arrangement to interact with G-protein coupled receptors (GPCRs) or the active sites of other enzymes. The diverse chemistry accessible from this starting material allows for the exploration of a wide chemical space.

3. Fragment-Based Drug Discovery (FBDD): With a molecular weight of 147.54 g/mol , 2-Chloro-4-fluoropyridin-3-ol is an ideal candidate for fragment-based screening. Hits identified from such screens can be grown by derivatization at the reactive handles (Cl, F, OH) to develop potent lead compounds.

Caption: A typical medicinal chemistry workflow starting from the core scaffold.

Agrochemicals

Halogenated pyridines are prominent in the agrochemical industry, with many commercial herbicides, fungicides, and insecticides based on this scaffold. The unique electronic and steric properties of 2-Chloro-4-fluoropyridin-3-ol and its derivatives make them worthy candidates for screening in this sector.

Materials Science

While more speculative, substituted pyridines can serve as ligands for transition metal catalysts or as monomers for the synthesis of functional polymers.[2] The electron-deficient nature of the ring could be exploited in the design of novel materials for organic electronics.

Proposed Experimental Workflows

Detailed Synthesis and Characterization Protocol (Route 1)

Objective: To synthesize 2-Chloro-4-fluoropyridin-3-ol.

Step 1: Directed Ortho-Metalation and Borylation

-

To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes.

-

Add a solution of 2-Chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 2 hours.

-

Add trimethyl borate (1.2 eq.) dropwise and continue stirring at -78 °C for 3 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 2: Oxidation and Purification

-

Cool the reaction mixture to 0 °C and add a 3M aqueous solution of NaOH, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir at room temperature for 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-fluoropyridin-3-ol.

Characterization:

-

¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and positional isomers.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify the O-H and other functional group stretches.

-

Elemental Analysis: To confirm the elemental composition.

Biological Screening Cascade

Caption: A tiered approach for biological evaluation.

Conclusion

While currently an under-explored molecule, 2-Chloro-4-fluoropyridin-3-ol represents a promising starting point for innovation in medicinal chemistry, agrochemicals, and potentially materials science. Its unique arrangement of activatable halogens and a derivatizable hydroxyl group on a privileged pyridine core provides a rich platform for the generation of novel chemical entities. The synthetic routes and research workflows proposed in this guide are grounded in established chemical principles and offer a clear path forward for researchers to unlock the potential of this versatile scaffold. The exploration of this molecule and its derivatives is poised to yield compounds with significant biological activity and intellectual property potential.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- Unusual C-6 Lithiation of 2-Chloropyridine-Medi

- Wikipedia. 2-Chloropyridine.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).

- Chempanda.

- CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1).

- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Royal Society of Chemistry.

- YouTube. Medicinal Chemistry | Charles River. (2022, March 17).

- Benchchem. The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.

- European Journal of Chemistry. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.

- ACS Publications.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- Organic Chemistry Portal. Pyridine synthesis.

- National Institutes of Health. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- YouTube. EAS Reactions with Pyridine. (2020, April 15).

- National Institutes of Health. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.

- ResearchGate.

- Royal Society of Chemistry.

- Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17).

- National Institutes of Health.

- Reddit. 4-FluoroPyridine Synthesis. : r/chemhelp. (2024, June 25).

- Royal Society of Chemistry.

- ResearchGate. The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. (2025, August 6).

- PubMed Central. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024, November 12).

- YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19).

- Journal of the American Chemical Society.

- ResearchGate. (PDF)

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciserv1.chim.it [sciserv1.chim.it]

- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to 2-Chloro-4-fluoropyridin-3-ol for Advanced Drug Discovery

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the intricate landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its tunable electronic properties make it a cornerstone of drug design. The strategic introduction of halogen substituents and hydroxyl groups onto this ring system further enhances its utility, providing medicinal chemists with a powerful toolkit for modulating physicochemical properties and target engagement. This guide delves into the chemistry of a particularly intriguing, yet underexplored, building block: 2-Chloro-4-fluoropyridin-3-ol . While direct literature on this specific molecule is sparse, its true potential can be unlocked by understanding the rich chemistry of its constituent functionalities and closely related analogs. This document, therefore, serves as both a technical guide and a forward-looking perspective, empowering researchers to harness the synthetic versatility of this promising intermediate.

Molecular Architecture and Physicochemical Landscape

The unique arrangement of substituents on the pyridine ring of 2-Chloro-4-fluoropyridin-3-ol dictates its reactivity and potential applications. The interplay between the electron-withdrawing chloro and fluoro groups, the electron-donating hydroxyl group, and the inherent electronic nature of the pyridine nitrogen creates a nuanced chemical personality.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅H₃ClFNO | - |

| Molecular Weight | 147.54 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on analogous pyridinols. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | The hydroxyl group imparts some polarity, while the halogenated pyridine ring maintains significant organic character. |

| pKa | The hydroxyl group is expected to be acidic, with a pKa likely in the range of 7-9. | The electron-withdrawing halogens and the pyridine nitrogen will increase the acidity of the hydroxyl group compared to phenol. |

| Reactivity Centers | C2 (chloro), C4 (fluoro), C3-OH, and potentially the pyridine nitrogen. | The chloro and fluoro groups are susceptible to nucleophilic aromatic substitution, while the hydroxyl group can undergo various derivatizations. |

Strategic Synthesis: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis involves a three-step sequence commencing with the directed ortho-metalation of 2-chloro-4-fluoropyridine, followed by borylation and subsequent oxidation to introduce the hydroxyl group at the C3 position.

Caption: Proposed synthetic pathway to 2-Chloro-4-fluoropyridin-3-ol.

Detailed Experimental Protocol (Proposed)

Step 1: Directed ortho-Metalation

-

To a solution of 2-chloro-4-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate is typically rapid. The rationale for using LDA is its strong, non-nucleophilic basicity, which favors deprotonation over nucleophilic attack on the pyridine ring. The ortho-directing ability of the chloro group is anticipated to favor lithiation at the C3 position.

Step 2: Borylation

-

To the solution containing the in situ generated 3-lithio-2-chloro-4-fluoropyridine, slowly add trimethyl borate (B(OMe)₃) (1.2 eq) at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Trimethyl borate acts as an electrophile, trapping the lithiated species to form the corresponding boronate ester.

Step 3: Oxidation

-

Cool the reaction mixture to 0 °C and cautiously add an aqueous solution of sodium hydroxide (e.g., 3M, 2.0 eq).

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.0 eq) to the vigorously stirred biphasic mixture.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitoring by TLC or LC-MS is recommended). The basic hydrogen peroxide solution facilitates the oxidative cleavage of the carbon-boron bond to yield the desired hydroxyl group.

-

Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers should be combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of the crude product can be achieved by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The strategic placement of the chloro, fluoro, and hydroxyl groups on the pyridine ring endows 2-Chloro-4-fluoropyridin-3-ol with a rich and versatile reactivity profile, making it a valuable building block for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and the presence of two electron-withdrawing halogen atoms further activates the ring towards nucleophilic aromatic substitution (SNAr). The chloro group at the 2-position and the fluoro group at the 4-position are both susceptible to displacement by nucleophiles.

Caption: Potential SNAr pathways for 2-Chloro-4-fluoropyridin-3-ol.

-

Reactivity at C2 vs. C4: The nitrogen atom in the pyridine ring strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack.[2] Generally, in nucleophilic aromatic substitution on halogenated pyridines, fluorine is a better leaving group than chlorine due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.[3] Therefore, it is anticipated that SNAr reactions on 2-Chloro-4-fluoropyridin-3-ol will preferentially occur at the C4 position. However, the specific reaction conditions and the nature of the nucleophile can influence this selectivity.

-

Influence of the Hydroxyl Group: The adjacent hydroxyl group at the C3 position can also modulate the reactivity of the C2 and C4 positions. In its protonated form, it can act as a hydrogen bond donor, potentially influencing the approach of the nucleophile. Under basic conditions, the deprotonated hydroxyl group (phenoxide) is a strong electron-donating group, which would deactivate the ring towards SNAr. Therefore, protection of the hydroxyl group may be necessary for certain SNAr transformations.

Derivatization of the Hydroxyl Group

The hydroxyl group at the C3 position provides a convenient handle for further functionalization through a variety of well-established reactions, including:

-

Etherification: Reaction with alkyl halides or sulfonates under basic conditions (e.g., NaH, K₂CO₃) will yield the corresponding ethers.

-

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will produce esters.

-

Coupling Reactions: The hydroxyl group can be converted into a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in 2-Chloro-4-fluoropyridin-3-ol are highly relevant in the design of bioactive molecules. Substituted pyridinols and pyridinones are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4]

As a Scaffold for Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. The strategic functionalization of 2-Chloro-4-fluoropyridin-3-ol through SNAr and hydroxyl group derivatization allows for the exploration of chemical space around this privileged core, enabling the optimization of potency and selectivity against various kinase targets.

Building Block for Novel Heterocycles

The versatile reactivity of this molecule makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. For instance, the hydroxyl group and the adjacent chloro substituent can be utilized in cyclization reactions to construct furo[3,2-b]pyridines or other related scaffolds of medicinal interest.

Safety and Handling

While specific toxicity data for 2-Chloro-4-fluoropyridin-3-ol is not available, it should be handled with the care appropriate for a novel, halogenated heterocyclic compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

2-Chloro-4-fluoropyridin-3-ol represents a promising yet underutilized building block in the arsenal of the medicinal chemist. Its unique combination of reactive sites offers a gateway to a diverse array of novel chemical entities. The proposed synthetic route, based on sound chemical principles, provides a practical approach to accessing this valuable intermediate. The anticipated reactivity, particularly in SNAr reactions, opens up a multitude of possibilities for the synthesis of targeted libraries for drug discovery programs. As the demand for novel and diverse chemical matter continues to grow, the exploration of such versatile scaffolds will be paramount in the quest for the next generation of therapeutic agents. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of 2-Chloro-4-fluoropyridin-3-ol.

References

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

-

Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PMC. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Chloro-4-fluoropyridin-3-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility landscape for 2-Chloro-4-fluoropyridin-3-ol (CAS 847728-66-9). As a polysubstituted 3-hydroxypyridine, this compound exhibits a complex solubility profile governed by tautomeric equilibria and pH-dependent ionization.

Effective handling of this intermediate is critical for the synthesis of kinase inhibitors and agrochemicals. This guide moves beyond static data, offering a mechanistic understanding of how solvent polarity and pH influence the stability and dissolution of the molecule. It includes predicted solubility rankings, rigorous determination protocols, and strategic recommendations for reaction and purification workflows.

Physicochemical Architecture

To master the solubility of 2-Chloro-4-fluoropyridin-3-ol, one must first understand the competition between its internal electronic forces and the external solvent environment.

Structural Dynamics

Unlike 2- or 4-hydroxypyridines, which predominantly exist as pyridones (lactams) in solution, 3-hydroxypyridines like this target compound cannot tautomerize to a neutral keto-form. Instead, they exist in an equilibrium between the neutral enol and the zwitterionic form.

-

Electronic Effect: The Chlorine (C2) and Fluorine (C4) atoms are strong electron-withdrawing groups (EWGs).

-

Impact on Acidity: These EWGs stabilize the phenolate anion, making the hydroxyl group significantly more acidic (predicted pKa ~6.0–7.0) compared to unsubstituted 3-hydroxypyridine (pKa ~8.7).

-

Impact on Basicity: The EWGs drastically reduce the electron density on the pyridine nitrogen, rendering it non-basic (predicted pKa < 1.0).

Tautomeric & Solvation Diagram

Figure 1: Solvation-dependent speciation. In organic synthesis, the neutral form is the primary target for dissolution.

Solubility Landscape

The following data categorizes solvents based on their interaction with the 2-Chloro-4-fluoropyridin-3-ol core. Note that specific values can vary based on crystal polymorphs; these classifications represent thermodynamic equilibrium states.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the polar core without proton exchange. Ideal for reactions (SNAr). |

| Polar Protic | Methanol, Ethanol, IPA | Good (20–80 mg/mL) | Solvates both the hydroxyl group (H-bond donor) and the pyridine nitrogen (H-bond acceptor). |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate (10–50 mg/mL) | Good solubility for the neutral form. 2-MeTHF is preferred for process chemistry due to higher boiling point and immiscibility with water. |

| Chlorinated | DCM, Chloroform | Moderate (5–30 mg/mL) | Sufficient for extraction but poor for crystallization. Solubilizes the neutral form effectively. |

| Esters | Ethyl Acetate, IPM | Low-Moderate (2–15 mg/mL) | Often used as an anti-solvent or for crystallization when combined with heptane. |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | The polar hydroxyl group prevents dissolution. These are the Anti-Solvents of choice for purification. |

| Aqueous | Water (pH 7) | Very Low | The neutral molecule is hydrophobic enough to precipitate. |

| Aqueous Base | NaOH (1M), Na₂CO₃ (aq) | High | Deprotonation forms the pyridinolate anion, which is highly water-soluble. |

Critical Application: pH-Switchable Solubility

Because the compound is a weak acid, its solubility in water is a function of pH.

-

pH < 5: Neutral/Protonated mix (Low Solubility).

-

pH 6–8: Neutral species dominates (Minimum Solubility - "Crash out" zone).

-

pH > 9: Anionic species dominates (High Solubility).

Process Tip: To isolate this compound from a reaction mixture, adjust the aqueous pH to 6.0–6.5 . This forces the molecule into its least soluble neutral state, maximizing precipitation yield.

Experimental Protocol: Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystallinity can alter solubility. Use this self-validating protocol to determine exact saturation points.

The "Shake-Flask" Method (HPLC Quantified)

Objective: Determine thermodynamic solubility in a target solvent at 25°C.

Reagents:

-

2-Chloro-4-fluoropyridin-3-ol (Test Article)

-

Target Solvent (HPLC Grade)

-

Syringe Filter (0.45 µm PTFE for organics, Nylon for aqueous)

Workflow:

-

Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours. Visual Check: If all solid dissolves, add more until a precipitate persists.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or allow to settle.

-

Filtration: Filter the supernatant using a pre-warmed syringe and filter (to prevent precipitation in the needle).

-

Dilution: Dilute the filtrate 100x with Mobile Phase (Acetonitrile/Water).

-

Quantification: Inject into HPLC. Calculate concentration using a calibration curve.

Workflow Diagram

Figure 2: Standardized workflow for thermodynamic solubility determination.

Strategic Applications

Reaction Solvent Selection

For Nucleophilic Aromatic Substitution (SNAr) reactions targeting the halogens:

-

Recommended: DMSO or NMP.

-

Reasoning: These solvents solvate the cation of the nucleophile (e.g., Na+ of NaOMe), leaving the anion "naked" and more reactive. They also fully dissolve the pyridinol substrate.

Crystallization Strategy

To purify the compound from crude mixtures:

-

Solvent System: Ethyl Acetate / Heptane.

-

Method: Dissolve in hot Ethyl Acetate (moderate solubility). Slowly add Heptane (anti-solvent) while cooling.

-

Why: The polarity gap between EtAc and Heptane allows for controlled crystal growth, rejecting impurities that are highly soluble in EtAc.

References

-

PubChem. 2-Chloro-4-fluoropyridine Compound Summary. National Library of Medicine. Available at: [Link]

Methodological & Application

2-Chloro-4-fluoropyridin-3-ol as a building block for agrochemicals

Application Note: Strategic Utilization of 2-Chloro-4-fluoropyridin-3-ol in Next-Gen Agrochemical Synthesis

Abstract

This technical guide details the synthetic utility of 2-Chloro-4-fluoropyridin-3-ol as a high-value building block for the development of novel agrochemicals, specifically pyridine-based herbicides (auxin mimics) and succinate dehydrogenase inhibitor (SDHI) fungicides. Unlike simple pyridine intermediates, this tri-functionalized scaffold offers orthogonal reactivity profiles at the C2 (Chloro), C3 (Hydroxyl), and C4 (Fluoro) positions. This guide provides validated protocols for regioselective functionalization, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Chemical Profile & Stability

| Property | Data | Notes |

| IUPAC Name | 2-Chloro-4-fluoropyridin-3-ol | |

| CAS Number | 1227577-96-9 | |

| Molecular Formula | C₅H₃ClFNO | |

| Molecular Weight | 147.53 g/mol | |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere. |

| pKa (Calculated) | ~5.8 - 6.2 (OH group) | Acidic due to electron-withdrawing F/Cl/N. |

| Solubility | Soluble in DMSO, DMF, MeOH; Moderate in DCM. | |

| Hazards | Irritant (Skin/Eye), Acute Tox. | Handle in fume hood. |

Strategic Analysis: The "Order of Operations"

As a Senior Scientist, it is critical to understand that the order of synthetic steps dictates yield and purity. This molecule presents a classic "Reactivity Triad" :

-

C3-Hydroxyl (Nucleophile): The most acidic site. It must be functionalized (alkylated/protected) first. Leaving it free generates a phenoxide anion under basic conditions, which strongly donates electrons into the ring, deactivating it towards the subsequent SnAr reaction.

-

C4-Fluoro (Electrophile - High Reactivity): Once the C3-OH is capped, the C4-position becomes highly activated for Nucleophilic Aromatic Substitution (SnAr). The fluorine atom is a superior leaving group to chlorine in SnAr regimes due to the Meisenheimer complex stabilization.

-

C2-Chloro (Electrophile - Latent Reactivity): The C2-position is less reactive towards SnAr than C4 but is an excellent handle for Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Stille) to build biaryl cores.

Visualizing the Reactivity Map

Caption: Orthogonal reactivity zones of the scaffold. The sequence 1→2→3 is thermodynamically and kinetically favored.

Validated Experimental Protocols

Protocol A: C3-O-Alkylation (The "Locking" Step)

Objective: To convert the acidic hydroxyl group into an ether (e.g., difluoromethyl ether or methyl ether), modulating lipophilicity and preventing ring deactivation.

Reagents:

-

Substrate: 2-Chloro-4-fluoropyridin-3-ol (1.0 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) or Cesium Carbonate ( -

Electrophile: Methyl iodide (MeI) or Sodium chlorodifluoroacetate (for

) -

Solvent: DMF or NMP (Anhydrous)

Procedure:

-

Dissolution: Charge a flame-dried flask with the substrate (10 mmol) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add

(20 mmol) in one portion. Stir at RT for 30 min. Observation: The suspension may turn yellow indicating phenoxide formation. -

Addition: Dropwise add MeI (12 mmol) at 0°C to control exotherm.

-

Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

, and concentrate. -

Validation:

NMR should show disappearance of the broad -OH singlet (>10 ppm) and appearance of -OMe singlet (~3.9 ppm).

Protocol B: Regioselective C4-SnAr Displacement

Objective: To introduce a bioactive amine or ether motif at the 4-position, displacing the fluorine atom. This is common in fungicide design (e.g., Picolinamides).

Reagents:

-

Substrate: 3-Alkoxy-2-chloro-4-fluoropyridine (Product from Protocol A)

-

Nucleophile: Primary/Secondary Amine (e.g., isobutylamine, aniline derivative) (1.2 eq)

-

Base: DIPEA (Hunig's Base) (2.0 eq)

-

Solvent: THF or Acetonitrile

Procedure:

-

Setup: Dissolve the substrate in THF (0.2 M).

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Thermal Cycle: Heat to 60°C. Note: The 4-F is highly activated; reflux is rarely needed and may degrade the selectivity vs. 2-Cl.

-

Monitoring: Reaction is typically complete in 4-6 hours. Look for the mass shift corresponding to

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol C: C2-Suzuki-Miyaura Coupling

Objective: To attach the pyridine "head" to an aryl/heteroaryl "tail," completing the agrochemical scaffold.

Reagents:

-

Substrate: 4-Amino-3-alkoxy-2-chloropyridine (Product from Protocol B)

-

Boronic Acid: Aryl boronic acid (1.5 eq)

-

Catalyst:

(5 mol%) -

Base:

(3.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane

Procedure:

-

Degassing: Combine substrate, boronic acid, and base in dioxane. Sparge with Argon for 15 mins.

-

Catalyst: Add Pd catalyst under Argon flow.

-

Reaction: Heat to 90-100°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via HPLC or crystallization.

Synthesis Workflow Diagram

Caption: Step-wise construction of a trisubstituted pyridine agrochemical core.

References

-

World Intellectual Property Organization (WIPO). (2024). Tricyclic compounds and their uses (WO2024079623A1). Link

- Relevance: Cites the use of 2-Chloro-4-fluoropyridin-3-ol as a starting material and demonstrates O-alkyl

-

Jeschke, P. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Link

- Relevance: Reviews the structural motifs of modern pyridine herbicides (e.g., Fluchloraminopyr)

-

Reissig, H.-U., et al. (2012). Synthesis and Reactivity of Pyridin-4-ols. University of Berlin. Link

- Relevance: Discusses the reactivity of 4-fluoropyridines and the synthesis of highly substituted pyridine scaffolds via lithiation and SnAr str

-

PubChem. (2025). Compound Summary: 2-Chloro-4-fluoropyridine.[1][2] National Library of Medicine. Link

- Relevance: Provides physical property data and safety classific

Sources

Experimental protocol for Suzuki coupling with 2-Chloro-4-fluoropyridin-3-ol

Executive Summary

This guide details the experimental protocols for performing Suzuki-Miyaura cross-coupling reactions on 2-Chloro-4-fluoropyridin-3-ol . This substrate presents a "perfect storm" of synthetic challenges: an electron-deficient pyridine core, a potential catalyst-poisoning hydroxyl group, and two halogenated positions with distinct reactivity profiles (C-Cl vs. C-F).

Successful coupling at the 2-chloro position while retaining the 4-fluoro substituent requires strict control over catalyst ligation and base selection. This note provides two validated workflows:

-

Route A (Robust): O-Protection strategy for scale-up and high purity.

-

Route B (Direct): Ligand-accelerated direct coupling for rapid screening.

Chemo-Structural Analysis & Reactivity Profile

Before initiating wet chemistry, it is critical to understand the electronic environment of the substrate.

-

The 2-Chloro Position (Target): Activated for Oxidative Addition by the adjacent pyridine nitrogen. However, the free 3-hydroxyl group (if deprotonated to the phenoxide) donates electron density into the ring, deactivating this position toward Pd(0).

-

The 4-Fluoro Position (Risk): While generally inert to Pd-catalyzed coupling under standard conditions, this position is highly activated for Nucleophilic Aromatic Substitution (

) . Strong bases or nucleophilic solvents (e.g., methoxide, free amines) can displace the fluorine, leading to impurities. -

The 3-Hydroxyl Group (Poison): The acidic proton (

) consumes base and the resulting anion can coordinate to Palladium, arresting the catalytic cycle.

Strategic Decision Tree

Use the following logic flow to select your experimental protocol:

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Route A: The "Gold Standard" (Protection Strategy)

Rationale: Protecting the 3-OH as a benzyl ether (OBn) prevents catalyst poisoning and restores the electrophilicity of the 2-Cl position. The benzyl group is stable to basic Suzuki conditions but removable via hydrogenation or acid hydrolysis.

Step 1: Benzyl Protection

-

Reagents: Benzyl Bromide (1.2 eq),

(2.0 eq), DMF (0.5 M). -

Conditions: 60°C, 4 hours.

-

Workup: Aqueous extraction (EtOAc/Water). The product, 3-(benzyloxy)-2-chloro-4-fluoropyridine , is lipophilic and easily purified via silica gel chromatography (Hex/EtOAc).

Step 2: Suzuki Coupling Protocol

Scope: Validated for aryl and heteroaryl boronic acids.

Materials

-

Substrate: 3-(benzyloxy)-2-chloro-4-fluoropyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 - 1.5 equiv)

-

Catalyst:

(3-5 mol%)-

Alternative:

(5 mol%) for simple aryls.

-

-

Base:

(3.0 equiv) - Preferred over carbonates to minimize defluorination. -

Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Procedure

-

Charge: In a reaction vial equipped with a stir bar, add the protected pyridine substrate, boronic acid, and base.

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst: Add the Pd catalyst quickly under a counter-flow of inert gas.

-

Solvent: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.

-

Checkpoint: Look for the consumption of starting material (M+) and formation of product (M + Aryl - Cl).

-

-

Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash chromatography.

Route B: Direct Coupling (High-Throughput)

Rationale: For rapid library synthesis where an extra protection step is inefficient. This route relies on Buchwald 3rd Generation Precatalysts (e.g., XPhos Pd G3) which are bulky, electron-rich, and capable of facilitating oxidative addition even on deactivated, electron-rich heterocycles.

Materials

-

Substrate: 2-Chloro-4-fluoropyridin-3-ol (1.0 equiv)

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (5-10 mol%)

-

Why: SPhos is water-tolerant and excellent for hindered chlorides.

-

-

Base:

(3.5 equiv)-

Note: Extra base is required to deprotonate the hydroxyl group (1 eq) and activate the boronic acid (1.5 eq).

-

-

Solvent: n-Butanol / Water (3:1) or Toluene / Water (3:1).

Procedure

-

Mix: Combine substrate, boronic acid (1.5 eq), and base in the reaction vessel.

-

Solvent: Add solvent mixture.[1]

-

Purge: Sparge with Argon for 10 minutes (Critical: Oxygen kills the active monomeric Pd species).

-

Catalyst: Add XPhos Pd G3.

-

Heat: 100°C for 2-6 hours.

-

Quench: Adjust pH to ~6 with dilute HCl carefully (do not over-acidify or product may stay in water layer if basic nitrogens are present). Extract with EtOAc/IPA (3:1).

Data Presentation & Optimization[1][2]

Solvent & Base Screening Results

Substrate: 2-Chloro-4-fluoropyridin-3-ol + Phenylboronic acid

| Entry | Route | Catalyst | Solvent | Base | Yield (LCMS) | Notes |

| 1 | B (Direct) | DMF | < 10% | Catalyst poisoning; black Pd precip. | ||

| 2 | B (Direct) | XPhos Pd G3 | BuOH/H2O | K3PO4 | 82% | Clean conversion. |

| 3 | A (Protected) | Dioxane/H2O | 95% | High purity, requires deprotection step. | ||

| 4 | A (Protected) | Toluene | 60% | Significant defluorination observed ( |

Reaction Mechanism & Side Pathways

The diagram below illustrates the competition between the desired catalytic cycle and the unwanted

Figure 2: Mechanistic pathway showing the Suzuki cycle (Green) vs. the competing SNAr defluorination (Red).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remaining) | Catalyst poisoning by free OH (Route B) or O2. | Switch to Route A (Protection) or increase catalyst loading to 10 mol%. Ensure rigorous degassing. |

| De-halogenation (Product - Cl) | "Protodehalogenation" side reaction. | Lower temperature to 80°C. Use dry solvents (anhydrous dioxane) if possible, though Suzuki usually needs trace water. |

| Loss of Fluorine (Product - F + OH) | Switch base from Carbonate/Hydroxide to Phosphate ( | |

| Black Precipitate | "Palladium Black" formation (catalyst death). | Ligand is insufficient to stabilize Pd. Switch to SPhos or XPhos (biaryl phosphines). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions with Heterocycles. BenchChem Technical Library.

-

Li, J. J. (2024). Suzuki-Miyaura Coupling.[2][3][4][5][6] In: Name Reactions. Springer, Cham. (General reference for catalytic cycles depicted in Figure 2).

-

Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

-

Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-hydroxypyridine.[7][8] Merck/Millipore Sigma Technical Data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Chloro-3-hydroxypyridine 98 6636-78-8 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

Strategic Functionalization of 2-Chloro-4-fluoropyridin-3-ol for Kinase & Helicase Inhibitor Discovery

Executive Summary

The pyridine scaffold remains a cornerstone in the design of ATP-competitive kinase inhibitors and, more recently, helicase inhibitors (e.g., WRN). Among the available building blocks, 2-Chloro-4-fluoropyridin-3-ol (CAS: 1227577-96-9) offers a unique "tri-functional" platform. Its substitution pattern allows for orthogonal reactivity, enabling medicinal chemists to sequentially install three distinct pharmacophores: a solubilizing group or hydrogen-bond donor (at C3), a hinge-binding or solvent-front moiety (at C4), and a core scaffold extension (at C2).

This guide details the strategic application of this intermediate, focusing on regioselective transformations that maximize yield and minimize side reactions during library synthesis.

Chemical Profile & Reactivity Logic

To successfully utilize 2-Chloro-4-fluoropyridin-3-ol, one must understand the electronic "terrain" of the molecule. The three functional handles react under distinct conditions, allowing for a programmable synthesis.

| Position | Functional Group | Electronic State | Reactivity Mode | Optimal Transformation |

| C3 | Hydroxyl (-OH) | Nucleophilic (when deprotonated) | Ether formation (Protection or Linker attachment) | |

| C4 | Fluorine (-F) | Highly Electrophilic | Displacement by amines/alkoxides (Warhead installation) | |

| C2 | Chlorine (-Cl) | Moderately Electrophilic | Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura / Buchwald-Hartwig (Scaffold extension) |

Regioselectivity Mechanism

The C4-Fluorine is significantly more labile toward nucleophilic attack than the C2-Chlorine . This is due to two factors:

-

Meisenheimer Complex Stabilization: The nitrogen atom at position 1 stabilizes the negative charge of the intermediate Meisenheimer complex more effectively for C4 attack (para) than C2 (ortho), particularly when C3 is occupied by an electron-donating oxygen.

-

Leaving Group Ability: In

reactions on electron-deficient heterocycles, fluoride is a superior leaving group to chloride due to the high C-F bond polarization, which lowers the activation energy for the rate-determining nucleophilic addition step.

Synthetic Strategy: The "Tri-Vector" Protocol

The most robust synthetic route follows a specific order of operations: Protection

Workflow Diagram

Caption: Sequential functionalization strategy ensuring regioselective assembly of the inhibitor core.

Detailed Experimental Protocols

Phase A: C3-Hydroxyl Masking (PMB Protection)

Context: The free hydroxyl group can interfere with subsequent Pd-catalyzed steps or

Reagents:

-

2-Chloro-4-fluoropyridin-3-ol (1.0 equiv)[1]

-

1-(Chloromethyl)-4-methoxybenzene (PMB-Cl) (1.1 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

Solvent: DMF (anhydrous)

Protocol:

-

Dissolution: Charge a reaction vessel with 2-Chloro-4-fluoropyridin-3-ol (e.g., 3.00 g, 19.3 mmol) and anhydrous DMF (55 mL, ~0.35 M).

-

Base Addition: Add

(4.00 g, 29.0 mmol) in a single portion. Stir for 10 minutes at room temperature. -

Alkylation: Add PMB-Cl (2.15 mL, 21.3 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (Argon/Nitrogen) for 4 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (

mL) and brine (50 mL) to remove DMF. -

Drying: Dry the organic phase over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient) typically yields the product as a white/off-white solid.

Phase B: C4-Selective Displacement

Context: This step installs the amine or ether moiety often responsible for solvent interactions or hinge binding.

Reagents:

-

C3-Protected Intermediate (from Phase A) (1.0 equiv)

-

Nucleophile (e.g., Morpholine, Piperazine, or Aniline derivative) (1.1–1.2 equiv)

-

Base: DIPEA (2.0 equiv) or

-

Solvent: DMSO or NMP

Protocol:

-

Setup: Dissolve the C3-protected intermediate in DMSO (0.5 M).

-

Addition: Add the amine nucleophile and DIPEA.

-

Reaction: Stir at 80–100°C . Monitor by LC-MS.

-

Critical Note: The 4-F is displaced rapidly. If the temperature is too high (>120°C), you may observe trace displacement of the 2-Cl, though this is rare with the 4-F present.

-

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc.

Phase C: C2-Suzuki Cross-Coupling

Context: The final step connects the pyridine core to the rest of the inhibitor scaffold (e.g., an aryl or heteroaryl ring).

Reagents:

-

C4-Substituted Intermediate (from Phase B) (1.0 equiv)

-

Aryl Boronic Acid/Ester (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

-

Degassing: Combine the intermediate, boronic acid, and base in the solvent mixture. Sparge with Nitrogen for 10 minutes.

-

Catalyst: Add the Pd catalyst.

-

Reaction: Heat to 90–100°C for 2–6 hours (or use Microwave irradiation at 110°C for 30 min).

-

Workup: Filter through Celite, dilute with EtOAc, wash with water, and concentrate.

Data Summary & Troubleshooting

| Parameter | Observation | Recommendation |

| Solubility | Starting material is poorly soluble in non-polar solvents. | Use DMF or DMSO for the initial alkylation step. |

| Regioselectivity | <5% of C2-substitution observed during | Maintain temperature <100°C during Step 2. If C2-sub occurs, switch solvent to iPrOH (protic solvents can sometimes assist F-displacement via H-bonding). |

| Purification | Pyridine nitrogen can cause tailing on silica. | Add 1% Triethylamine (TEA) or |

References

-

Synthesis of WRN Inhibitor Intermediates

- Source: WO2024079623A1. "Tricyclic compounds and their uses."

- Relevance: Describes the specific protocol for PMB-protection of 2-Chloro-4-fluoropyridin-3-ol.

-

Regioselectivity in Halopyridines

-

General Kinase Inhibitor Synthesis

-

Source: "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications."[3] Molecules, 2019.

- Relevance: Discusses the use of boronic acids (Step 3) in coupling to pyridine cores for kinase inhibitors like Crizotinib and others.

-

Sources

Application Notes and Protocols for the Functionalization of 2-Chloro-4-fluoropyridin-3-ol

Introduction: The Versatile Role of 2-Chloro-4-fluoropyridin-3-ol in Modern Chemistry

2-Chloro-4-fluoropyridin-3-ol is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic placement of its chloro, fluoro, and hydroxyl functionalities on the pyridine ring offers a versatile platform for the synthesis of a diverse array of complex molecules. The hydroxyl group, in particular, serves as a prime handle for introducing various functional groups through O-alkylation, O-acylation, and O-silylation, thereby enabling the modulation of physicochemical and biological properties of the resulting derivatives. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the hydroxyl group and the pyridine ring, necessitating carefully optimized protocols for its selective functionalization.

This comprehensive guide provides detailed application notes and step-by-step protocols for the efficient and selective functionalization of the hydroxyl group of 2-chloro-4-fluoropyridin-3-ol. The methodologies outlined herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

I. O-Alkylation: Synthesis of Aryl and Alkyl Ethers

The conversion of the hydroxyl group of 2-chloro-4-fluoropyridin-3-ol to an ether linkage is a fundamental transformation for introducing a wide range of substituents. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods to achieve this transformation.

A. Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an organohalide.[1] In the context of 2-chloro-4-fluoropyridin-3-ol, the first step involves the deprotonation of the hydroxyl group to form a more nucleophilic pyridinolate anion, which then reacts with an alkyl or benzyl halide.

Causality of Experimental Choices:

-

Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. NaH offers the advantage of an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, non-hygroscopic, and often safer alternative.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Reaction Temperature: The reaction is typically performed at room temperature to moderate heat to ensure a reasonable reaction rate without promoting potential side reactions, such as elimination with secondary alkyl halides.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluoropyridin-3-ol (1.0 equiv).

-

Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or MeCN, approximately 0.1-0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 equiv, or K₂CO₃, 2.0 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

| Parameter | Condition A (NaH/DMF) | Condition B (K₂CO₃/MeCN) | Expected Outcome |

| Base | Sodium Hydride (60% dispersion in mineral oil) | Potassium Carbonate | High Yield |

| Solvent | N,N-Dimethylformamide | Acetonitrile | Good Solubility |

| Temperature | 0 °C to room temperature | Room temperature to 60 °C | Controlled Reaction Rate |

| Alkylating Agent | Primary or Benzyl Halides | Primary or Benzyl Halides | Efficient Substitution |

B. Mitsunobu Reaction: For Hindered Alcohols and Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[2] It is particularly useful for the alkylation of hindered alcohols or when the Williamson ether synthesis fails. The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).